5-chloro-2-[(2,2-dimethylpropyl)amino]benzoicacid
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Overview
Description
5-chloro-2-[(2,2-dimethylpropyl)amino]benzoic acid is a compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.71 g/mol.
Preparation Methods
The synthesis of 5-chloro-2-[(2,2-dimethylpropyl)amino]benzoic acid involves several steps. One common method includes the reaction of 5-chloro-2-aminobenzoic acid with 2,2-dimethylpropylamine under specific conditions to form the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
5-chloro-2-[(2,2-dimethylpropyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, altering its chemical structure.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Scientific Research Applications
5-chloro-2-[(2,2-dimethylpropyl)amino]benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its biological activity and potential therapeutic effects.
Medicine: As an NSAID, it is used to treat pain, fever, and inflammation.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 5-chloro-2-[(2,2-dimethylpropyl)amino]benzoic acid involves its ability to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating symptoms associated with inflammation and pain .
Comparison with Similar Compounds
5-chloro-2-[(2,2-dimethylpropyl)amino]benzoic acid can be compared with other similar compounds such as:
2-chloro-5-[(2,2-dimethylpropyl)carbamoyl]amino}benzoic acid: This compound has a similar structure but differs in its functional groups and specific applications.
5-amino-2-chlorobenzoic acid: Another related compound with different functional groups and uses.
The uniqueness of 5-chloro-2-[(2,2-dimethylpropyl)amino]benzoic acid lies in its specific chemical structure and its effectiveness as an NSAID, making it valuable in both research and therapeutic applications.
Properties
IUPAC Name |
5-chloro-2-(2,2-dimethylpropylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,3)7-14-10-5-4-8(13)6-9(10)11(15)16/h4-6,14H,7H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQUWBORRQICJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=C(C=C(C=C1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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